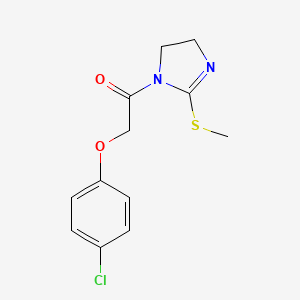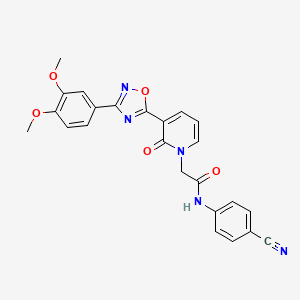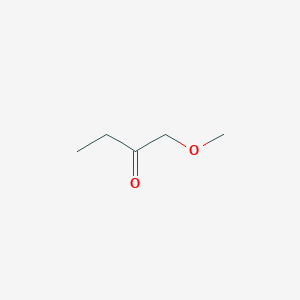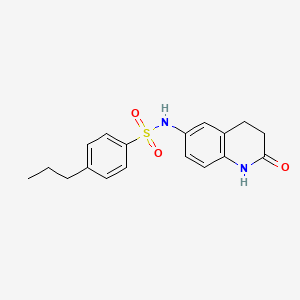
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, also known as CMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMI is a white crystalline powder that is soluble in organic solvents and is widely used in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is not fully understood. However, it is believed that 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone inhibits the growth of microorganisms by interfering with their DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has also been shown to have antitumor activity and has been used in the treatment of various types of cancers.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has a low melting point, which can make it difficult to handle at high temperatures.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone. One potential area of research is the development of new applications for 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone in the pharmaceutical and agrochemical industries. Another area of research is the investigation of the mechanism of action of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone and the development of new compounds based on its structure. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves the reaction of 4-chlorophenol with 2-(methylthio)-4,5-dihydro-1H-imidazole-1-carboxylic acid, followed by the esterification of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ester to yield 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been extensively studied in scientific research due to its potential applications in various fields. 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been used in the synthesis of various pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-18-12-14-6-7-15(12)11(16)8-17-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEINWSQQVMNCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)
![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)
![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)

![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)
![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)


![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)

